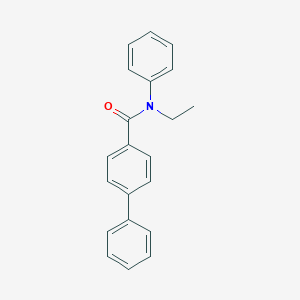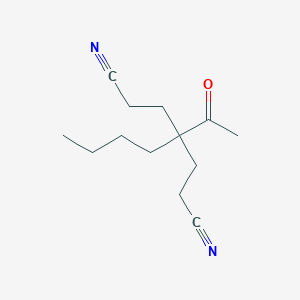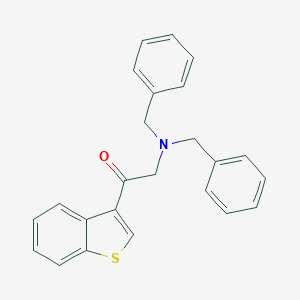![molecular formula C15H16N4O2S B274523 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B274523.png)
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide, also known as DMBOA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMBOA belongs to the class of benzimidazole derivatives, which are known to exhibit various biological activities such as antimicrobial, antitumor, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. This leads to the disruption of the fungal cell membrane, resulting in cell death. This compound has also been reported to inhibit the activity of certain enzymes that are involved in the regulation of the cell cycle, leading to the inhibition of tumor cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has been reported to have antioxidant activity, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has been shown to be effective against both Gram-positive and Gram-negative bacteria, making it a potential alternative to traditional antibiotics. Another advantage is its potential as an anti-tumor agent. This compound has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide research. One potential direction is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the development of more targeted therapies. In addition, the potential use of this compound as an anti-inflammatory agent for the treatment of rheumatoid arthritis could be explored further. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can be synthesized using a multistep process. The first step involves the synthesis of 5,6-dimethyl-1H-benzimidazole-2-thiol, which is achieved by reacting o-phenylenediamine with carbon disulfide and sodium hydroxide. The resulting compound is then reacted with methyl 3-amino-4-methyl-5-oxazolecarboxylate to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has shown promising results in various scientific research applications. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been shown to have antimicrobial activity against Gram-positive and Gram-negative bacteria. In addition, it has been reported to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Formule moléculaire |
C15H16N4O2S |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C15H16N4O2S/c1-8-4-11-12(5-9(8)2)17-15(16-11)22-7-14(20)18-13-6-10(3)21-19-13/h4-6H,7H2,1-3H3,(H,16,17)(H,18,19,20) |
Clé InChI |
QAFLWFJTMWHCQW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=NOC(=C3)C |
SMILES canonique |
CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)NC3=NOC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13,15-heptaen-1-amine](/img/structure/B274441.png)

![N-{4-[(2-carboxyethyl)amino]-2,2,3,3-tetrafluoro-4-oxobutanoyl}-beta-alanine](/img/structure/B274443.png)





![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)

![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-(acetyloxymethyl)phenoxy]oxan-2-yl]methyl acetate](/img/structure/B274459.png)
![4-Methyl-2-[2-(toluene-4-sulfonyl)-acetylamino]-thiazole-5-carboxylic acid ethyl ester](/img/structure/B274463.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
![2-[(2,2-dichlorocyclopropyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B274475.png)